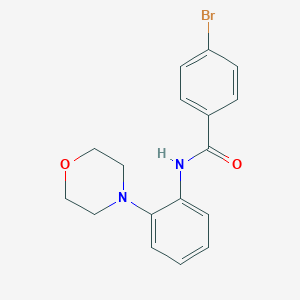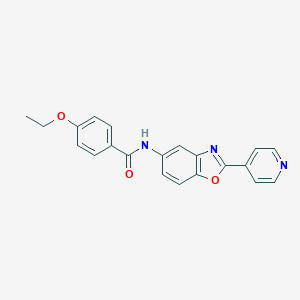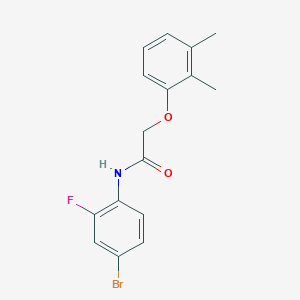
2-(2-Pyridinylsulfanyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridinylsulfanyl)nicotinic acid, also known as PSNA, is a chemical compound that belongs to the family of nicotinic acid derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
2-(2-Pyridinylsulfanyl)nicotinic acid acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Upon binding to the receptor, 2-(2-Pyridinylsulfanyl)nicotinic acid induces a conformational change that opens the channel and allows the influx of cations, such as calcium and sodium, into the cell. This leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In animal models, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to reduce inflammation and oxidative stress, as well as inhibit tumor growth. In vitro studies have also demonstrated that 2-(2-Pyridinylsulfanyl)nicotinic acid can induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Pyridinylsulfanyl)nicotinic acid in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise modulation of the receptor and its downstream signaling pathways. However, one limitation is the potential for off-target effects, as 2-(2-Pyridinylsulfanyl)nicotinic acid may also interact with other nicotinic acetylcholine receptors or ion channels.
Direcciones Futuras
There are several future directions for the study of 2-(2-Pyridinylsulfanyl)nicotinic acid. One area of interest is the development of 2-(2-Pyridinylsulfanyl)nicotinic acid-based drugs for the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders. Another direction is the exploration of the structure and function of the α7 nicotinic acetylcholine receptor and its role in physiological processes. Additionally, further research is needed to elucidate the potential side effects and toxicity of 2-(2-Pyridinylsulfanyl)nicotinic acid in vivo.
Métodos De Síntesis
2-(2-Pyridinylsulfanyl)nicotinic acid can be synthesized through a variety of methods, including the reaction of 2-bromopyridine with sodium thiocyanate and subsequent hydrolysis, or the reaction of 2-chloronicotinic acid with thionyl chloride and sodium sulfide. The purity and yield of 2-(2-Pyridinylsulfanyl)nicotinic acid can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-(2-Pyridinylsulfanyl)nicotinic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In pharmacology, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to act as a potent agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning, memory, and inflammation. In biochemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been used as a tool to study the structure and function of nicotinic acetylcholine receptors.
Propiedades
Fórmula molecular |
C11H8N2O2S |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
2-pyridin-2-ylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)8-4-3-7-13-10(8)16-9-5-1-2-6-12-9/h1-7H,(H,14,15) |
Clave InChI |
ALAPRQXKCRBYQF-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
SMILES canónico |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)
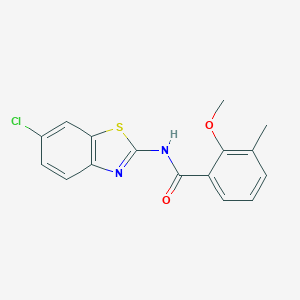
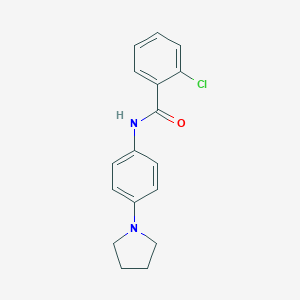
![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)

![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
